molecular formula C13H7N3 B12529316 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile CAS No. 820231-70-7

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile

Cat. No.: B12529316
CAS No.: 820231-70-7
M. Wt: 205.21 g/mol
InChI Key: NWEPOAXECOBHNC-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is an organic compound with the molecular formula C₁₃H₇N₃ It is characterized by a benzene ring substituted with a pyridin-2-yl group and two cyano groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile typically involves the reaction of 2-bromopyridine with 4-bromo-1,3-dicyanobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

820231-70-7

Molecular Formula

C13H7N3

Molecular Weight

205.21 g/mol

IUPAC Name

4-pyridin-2-ylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H7N3/c14-8-10-4-5-12(11(7-10)9-15)13-3-1-2-6-16-13/h1-7H

InChI Key

NWEPOAXECOBHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)C#N)C#N

Origin of Product

United States

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